molecular formula C19H23N5O B10883403 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10883403
M. Wt: 337.4 g/mol
InChI Key: ODOAUDLJIGITJU-UHFFFAOYSA-N
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Description

The compound 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic scaffold combining a triazole and quinazolinone moiety. Its structure features a diethylamino-substituted phenyl group at position 9, which confers distinct electronic and steric properties. This article focuses on comparing its synthesis, structural features, and pharmacological attributes with analogous compounds.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H23N5O/c1-3-23(4-2)14-10-8-13(9-11-14)18-17-15(6-5-7-16(17)25)22-19-20-12-21-24(18)19/h8-12,18H,3-7H2,1-2H3,(H,20,21,22)

InChI Key

ODOAUDLJIGITJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation in Acidic Media

This method involves cyclocondensation of 1H-1,2,4-triazol-5-amine with cyclic ketones bearing the 4-(diethylamino)phenyl substituent. A representative protocol from analogous triazoloquinazolinones involves:

Procedure :

  • 1H-1,2,4-Triazol-5-amine (5.95 mmol) and ethyl 2-oxo-cyclohexanecarboxylate (5.95 mmol) are refluxed in acetic acid (10 mL) for 1 hour .

  • The product precipitates upon cooling and is recrystallized from ethanol.

Key Modifications :

  • Substituting the cyclohexanecarboxylate with 4-(diethylamino)phenyl-substituted ketones introduces the target aryl group.

  • Acidic conditions (e.g., acetic acid) facilitate imine formation and cyclization.

Performance :

  • Yields: 70–85% for analogous structures .

  • Advantages: Simplicity, scalability.

  • Limitations: Requires pre-functionalized ketones.

Multicomponent Reactions (MCRs) Using Deep Eutectic Solvents (DES)

DES-mediated MCRs offer eco-friendly synthesis. A glucose-pregabalin-urea DES catalyzes quinazolinone formation :

Procedure :

  • 4-(Diethylamino)benzaldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) are mixed in DES (2 mL).

  • The reaction proceeds at 90°C for 2–60 minutes under solvent-free conditions.

Optimization :

  • Catalyst loading: 25 mol% DABCO enhances yield .

  • Temperature: 90°C maximizes cyclization efficiency .

Performance :

  • Yields: 80–99% .

  • Advantages: Short reaction time, recyclable catalyst.

Microwave-Assisted Silica-Promoted Synthesis

Microwave irradiation accelerates reactions while silica gel promotes cyclization :

Procedure :

  • 4-(Diethylamino)benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and silica gel (0.5 g) are irradiated (300 W, 120°C) for 10 minutes.

  • The crude product is purified via column chromatography.

Key Findings :

  • Silica gel acts as a solid acid catalyst, enhancing intramolecular cyclization.

  • Microwave irradiation reduces reaction time by 50% compared to conventional heating .

Performance :

  • Yields: 75–90% .

  • Advantages: Solvent-free, energy-efficient.

Copper-Catalyzed Cyclization for Triazole Formation

Copper(I) catalysts enable regioselective triazole ring formation :

Procedure :

  • 2-Azido-4-(diethylamino)benzaldehyde (1 mmol) reacts with propargylamine (1 mmol) in the presence of CuI (10 mol%) and Et₃N (2 eq.) in DMSO at 120°C for 16 hours .

  • Subsequent oxidation with KMnO₄ aromatizes the quinazolinone core.

Mechanistic Insights :

  • CuI facilitates azide-alkyne cycloaddition (CuAAC), forming the triazole ring .

  • Oxidation step critical for converting dihydroquinazolinone to the aromatic form.

Performance :

  • Yields: 65–87% .

  • Advantages: High regioselectivity, modular substrate scope.

Anionic Hetero-Domino Reactions for Fused Systems

This method constructs the triazoloquinazolinone core via domino reactions :

Procedure :

  • 4-(Diethylamino)phenyl isocyanate (1 mmol) reacts with 2-azidobenzoic acid (1 mmol) in THF at 0°C.

  • The intermediate undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C).

Optimization :

  • Base choice: K₂CO₃ outperforms NaOH in minimizing side reactions .

  • Temperature: 80°C ensures complete cyclization.

Performance :

  • Yields: 60–78% .

  • Advantages: Single-pot synthesis, minimal purification.

Comparative Analysis of Methods

MethodYield RangeReaction TimeKey AdvantageLimitation
Classical Cyclocondensation70–85%1–3 hoursScalabilityRequires pre-functionalized substrates
DES-Mediated MCRs80–99%2–60 minutesGreen chemistryDES preparation complexity
Microwave-Assisted75–90%10–30 minutesEnergy efficiencySpecialized equipment needed
Copper-Catalyzed65–87%16 hoursRegioselectivityMulti-step oxidation required
Hetero-Domino Reactions60–78%4–6 hoursSingle-pot synthesisModerate yields

Structural Confirmation Techniques

  • NMR Spectroscopy :

    • 1H^1H NMR: Aromatic protons (δ 7.2–7.4 ppm), diethylamino group (δ 1.2–3.4 ppm) .

    • 13C^{13}C NMR: Carbonyl (C=O) at δ 165–170 ppm, triazole carbons at δ 145–150 ppm .

  • X-Ray Diffraction : Confirms fused bicyclic structure and planarity deviations (dihedral angle: 2.52° between triazole and quinazolinone) .

  • Mass Spectrometry : Molecular ion peak at m/z 397.5 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities attributed to its structural features:

  • Anticancer Activity : Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a variety of microbial strains due to its ability to disrupt cellular processes in bacteria and fungi.
  • Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

  • Cancer Treatment : A study published in Cancer Research demonstrated that derivatives of triazoloquinazolines exhibit potent anticancer effects in vitro and in vivo models by targeting specific oncogenic pathways .
  • Antibacterial Activity : Research published in Journal of Medicinal Chemistry highlighted the antibacterial efficacy of triazolo derivatives against resistant strains of bacteria such as Staphylococcus aureus .
  • Neuroprotective Effects : Investigations into the neuroprotective properties indicated that compounds similar to 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one could mitigate oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to be due to its inhibition of dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to synthesize DNA, leading to its death .

Comparison with Similar Compounds

Structural Analogues by Heterocycle Type

Triazoloquinazolinones
  • 9-(4-Hydroxyphenyl)-6,6-dimethyl variant: Synthesized using a reusable catalyst (NGPU) under green conditions, this compound achieves high yields (90–95%) in 15–20 minutes .
  • 9-(4-Chlorophenyl) variant : Synthesized via a solvent-free method using p-TSA, this derivative highlights the role of electron-withdrawing substituents. The chloro group may reduce solubility but enhance stability in acidic environments .
Tetrazoloquinazolinones
  • 9-(4-Chlorophenyl)-tetrazolo variant: Replacing the triazole with a tetrazole ring alters hydrogen-bonding capacity and metabolic stability. Synthesis involves 5-aminotetrazole under similar solvent-free conditions, yielding 85–90% in 10 minutes .

Key Observations :

  • Diethylamino-substituted derivatives may require tailored catalysts due to the bulky substituent.

Pharmacological Activity

  • RXFP4 Agonist Activity: A structurally related triazoloquinazolinone (7a) demonstrated selective RXFP4 agonism, with EC₅₀ values in the nanomolar range. Modifications at the 4-position of the phenyl group (e.g., hydroxyl vs. diethylamino) significantly influenced receptor selectivity and potency .
  • Electronic Effects: The diethylamino group’s strong electron-donating nature may enhance binding to receptors requiring cationic interactions, unlike chloro or methoxy substituents.

Substituent Impact on Physicochemical Properties

Substituent Example Compound Solubility LogP (Predicted) Bioactivity Notes Reference
Diethylamino (target) Target compound Moderate (polar) ~3.5 Potential CNS penetration
Hydroxyl 9-(4-Hydroxyphenyl)-6,6-dimethyl High ~2.0 Limited membrane permeability
Chloro 9-(4-Chlorophenyl)-tetrazolo Low ~3.8 Enhanced metabolic stability
Difluoromethoxy 9-(4-Difluoromethoxy-3-methoxyphenyl) Moderate ~3.2 Improved bioavailability

Key Observations :

  • The diethylamino group balances solubility and lipophilicity, making the target compound a candidate for oral bioavailability.
  • Bulky substituents (e.g., difluoromethoxy) may sterically hinder receptor binding but improve pharmacokinetics .

Biological Activity

The compound 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 317.41 g/mol

The structure features a triazoloquinazoline core that has been associated with various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins such as Bcl-2, leading to the activation of Caspase 3 and subsequent cell death in colon cancer cell lines (e.g., HT-29) .
  • Case Study : In vitro studies demonstrated that compounds similar to 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibited IC50 values in the range of 6.58 to 11.10 µM against HT-29 cells .

Antimicrobial Activity

The triazoloquinazoline derivatives have also shown promising antimicrobial properties:

  • Activity Spectrum : These compounds have been tested against various bacteria and fungi. For example, they demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives were reported with MIC values as low as 0.125 µg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity. Modifications at specific positions on the triazole ring can either enhance or diminish efficacy .

Summary of Research Findings

Activity Cell Line/Organism IC50/MIC Value Mechanism
AnticancerHT-29 (colon cancer)6.58 - 11.10 µMInduction of apoptosis via mitochondrial pathway
AntimicrobialS. aureus, E. coli0.125 - 8 µg/mLDisruption of bacterial cell wall synthesis

Q & A

Basic Research Questions

Q. How can the synthesis of 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one be optimized to improve yield and purity?

  • Methodology : Utilize catalytic systems such as deep eutectic solvents (DES) or reusable catalysts like NGPU, which have demonstrated high efficiency in synthesizing triazoloquinazolinone derivatives. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied using design-of-experiment (DoE) approaches. Reusability studies of catalysts (e.g., 5 cycles with <10% efficiency loss) can reduce costs and environmental impact .
  • Data Support : Comparative studies show DES catalysts achieve yields >85% for analogous compounds, while traditional methods yield <70% (Table 6, Fig. 6) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Combine 1H/13C NMR to confirm the fused triazoloquinazoline core and substituent positions. LC-MS (e.g., m/z analysis) validates molecular weight and purity. X-ray crystallography (if crystals are obtainable) provides definitive 3D structural confirmation, as demonstrated for related triazoloquinazolines .
  • Data Support : For similar compounds, 1H NMR chemical shifts in DMSO-d6 typically appear at δ 7.2–8.5 ppm for aromatic protons and δ 2.5–4.0 ppm for diethylamino groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and interaction mechanisms of this compound?

  • Methodology : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to biological targets (e.g., kinases or DNA topoisomerases) based on structural analogs with antitumor activity .
  • Data Support : Antitumor activity in related triazoloquinazolines (IC50 values <10 μM against HeLa cells) correlates with methoxyphenyl substituents enhancing lipophilicity and target engagement .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., MCF-7, A549) to validate specificity. Use isothermal titration calorimetry (ITC) to quantify binding constants for putative targets. Cross-reference with structural analogs to isolate substituent effects (e.g., diethylamino vs. methoxy groups) .
  • Data Support : Discrepancies in IC50 values (e.g., 5–50 μM) for similar compounds highlight the need for standardized assay conditions (e.g., incubation time, serum concentration) .

Q. How can reaction fundamentals and reactor design principles enhance scalability of triazoloquinazoline synthesis?

  • Methodology : Apply continuous-flow chemistry to improve heat/mass transfer and reduce side reactions. Optimize reactor parameters (e.g., residence time, pressure) using kinetic models derived from batch experiments. Membrane separation technologies can purify intermediates in situ, reducing downstream processing .
  • Data Support : Pilot-scale studies of analogous heterocycles show flow reactors increase yield by 15–20% compared to batch methods .

Methodological Challenges and Solutions

Q. What safety protocols are critical for handling this compound during synthesis and bioactivity testing?

  • Protocols : Use fume hoods and inert atmospheres (N2/Ar) to prevent oxidation. Wear nitrile gloves and PPE to avoid dermal exposure, as sulfanyl-substituted analogs are reported to cause skin irritation . Store in amber vials at −20°C to prevent degradation.
  • Data Support : Safety data for structurally similar compounds indicate LD50 >500 mg/kg (oral, rats), but acute toxicity requires adherence to GHS Category 3 guidelines .

Q. How do substituent modifications (e.g., diethylamino vs. methoxy groups) influence the compound’s pharmacokinetic properties?

  • Methodology : Synthesize derivatives with systematic substituent variations and assay logP (octanol-water partition), plasma protein binding (via ultrafiltration), and metabolic stability (using liver microsomes). QSAR models can predict absorption/distribution trends .
  • Data Support : Methoxy groups increase logP by ~0.5 units compared to diethylamino groups, enhancing blood-brain barrier permeability in rodent models .

Contradictory Data Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (e.g., solvent, temperature).
  • Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm compound identity.
  • Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence in biological or catalytic activity .

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